

Application Notes and Protocols for the C-3 Functionalization of 1H-Indazoles

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Compound of Interest

Compound Name: *1,3-Dimethyl-1H-indazole-4-boronic acid*

CAS No.: *1260366-15-1*

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Introduction: The Strategic Importance of C-3 Functionalized 1H-Indazoles

The 1H-indazole scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of biologically active compounds and functional materials. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide range of biological targets. Specifically, functionalization at the C-3 position of the indazole ring has been identified as a critical strategy in the development of potent therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory diseases.[1][2] The ability to precisely and efficiently introduce diverse substituents at this position is paramount for expanding chemical space and accelerating the drug discovery process.

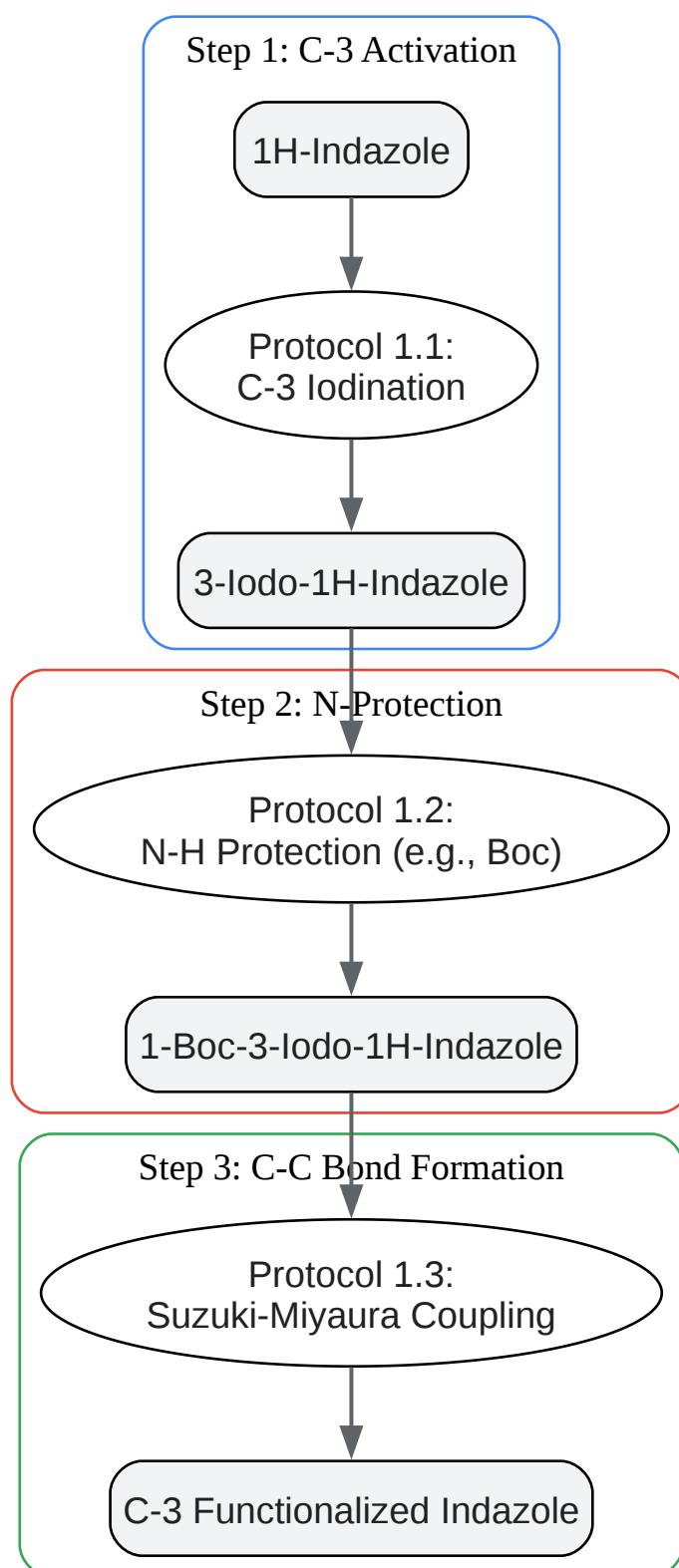
However, the direct functionalization of the C-3 position of 1H-indazoles presents inherent challenges. The electronic nature of the five-membered ring can lead to low reactivity at this site, and the presence of the N-H proton can interfere with many catalytic systems.^[1] This guide provides a detailed overview of robust and field-proven methodologies for achieving C-3 functionalization, with a focus on two primary strategic approaches: the functionalization of pre-activated indazoles via transition-metal-catalyzed cross-coupling and the more contemporary direct C-H activation strategy.

This document is designed to serve as a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices.

Strategy 1: C-3 Functionalization via Pre-functionalized Indazoles (Cross-Coupling Reactions)

This classical and highly reliable approach involves a two-step sequence: initial activation of the C-3 position, typically through halogenation, followed by a transition-metal-catalyzed cross-coupling reaction to form the desired C-C or C-heteroatom bond. This strategy offers broad substrate scope and predictable reactivity.

Workflow for C-3 Functionalization via Cross-Coupling



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Caption: Workflow for C-3 functionalization via pre-activation and cross-coupling.

Protocol 1.1: Regioselective C-3 Iodination of 1H-Indazole

Expertise & Experience: This protocol achieves highly selective iodination at the C-3 position by employing a strong base (KOH) to deprotonate the indazole, followed by electrophilic attack by molecular iodine. The use of DMF as a polar aprotic solvent is crucial for solubilizing the reagents and facilitating the reaction. This method is highly efficient, often leading to near-quantitative yields of the 3-iodo-1H-indazole product, which is a versatile precursor for numerous cross-coupling reactions.^{[1][3]}

Methodology:

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole (1.0 equiv., e.g., 3.77 g, 0.032 mol) in anhydrous dimethylformamide (DMF, approx. 10 mL per gram of indazole).
- **Reaction Initiation:** To the stirred solution, add potassium hydroxide (KOH) pellets (3.75 equiv., e.g., 6.72 g, 0.12 mol) followed by the portion-wise addition of iodine (I₂) (2.0 equiv., e.g., 16.0 g, 0.064 mol) at room temperature (25 °C). The reaction is exothermic and the color will turn dark brown.
- **Reaction Monitoring:** Stir the reaction mixture vigorously for 1-2 hours at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Carefully pour the reaction mixture into a freshly prepared 10% aqueous sodium bisulfite (NaHSO₃) solution (approx. 50 mL per gram of indazole) to quench the excess iodine. The solution should turn from dark brown to a pale yellow.
- **Extraction:** Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Combine the organic layers and wash sequentially with water (2 x volume) and saturated brine solution (1 x volume) to remove residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced

pressure to yield 3-iodo-1H-indazole as a solid.[1][3]

Trustworthiness: The product can be validated by its melting point (141-144 °C) and characterized by ¹H and ¹³C NMR spectroscopy.[1] The high yield (typically >95%) and clean conversion make this a reliable and reproducible protocol.[1]

Protocol 1.2: N-H Protection of 3-Iodo-1H-Indazole with a Boc Group

Expertise & Experience: The acidic proton on the N-1 position of the indazole ring can interfere with organometallic catalysts used in cross-coupling reactions. Therefore, protection with an electron-withdrawing group like tert-butoxycarbonyl (Boc) is often necessary. This protection enhances the stability of the substrate and prevents side reactions. The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) accelerates the reaction.[4]

Methodology:

- **Reagent Preparation:** In a dry, argon-flushed round-bottom flask, dissolve 3-iodo-1H-indazole (1.0 equiv., e.g., 2.12 mmol) in anhydrous acetonitrile or dichloromethane (approx. 10 mL per gram of indazole).
- **Base and Catalyst Addition:** Add triethylamine (TEA) (1.5 equiv., e.g., 3.17 mmol) and a catalytic amount of DMAP (0.05 equiv., e.g., 0.11 mmol) to the solution.
- **Boc Anhydride Addition:** Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv., e.g., 2.33 mmol) portion-wise to the stirred mixture at room temperature.
- **Reaction Monitoring:** Stir the reaction at room temperature for 10-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.
- **Work-up and Purification:** Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure tert-butyl 3-iodo-1H-indazole-1-carboxylate.[4]

Trustworthiness: Successful protection can be confirmed by the appearance of the tert-butyl group signal (a singlet at ~1.7 ppm) in the ^1H NMR spectrum and the disappearance of the N-H proton signal.

Protocol 1.3: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-3 Arylation

Expertise & Experience: The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds.[1] This protocol utilizes a palladium catalyst, often with phosphine ligands, to couple the C-3 iodoindazole with an arylboronic acid. The choice of catalyst, base, and solvent can significantly impact the reaction efficiency. Ferrocene-based palladium complexes have shown excellent catalytic activity for this transformation.[1][2] Microwave heating can also be employed to accelerate the reaction and, in some cases, can lead to concomitant deprotection of the Boc group.[4]

Methodology:

- **Reaction Setup:** To a microwave vial or a Schlenk tube, add 1-Boc-3-iodo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equiv.), and a base such as sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3) (2.0-3.0 equiv.).
- **Solvent Addition:** Add a degassed solvent mixture, such as DMF/water (4:1) or toluene/ethanol/water.
- **Reaction Conditions:**
 - **Thermal Heating:** If using a Schlenk tube, purge the mixture with argon or nitrogen for 15-20 minutes. Heat the reaction at 80-100 °C for 8-12 hours, or until TLC indicates completion.
 - **Microwave Heating:** If using a microwave reactor, seal the vial and heat to 120-150 °C for 15-30 minutes.
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

- **Washing and Drying:** Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
- **Purification:** Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the C-3 arylated indazole.

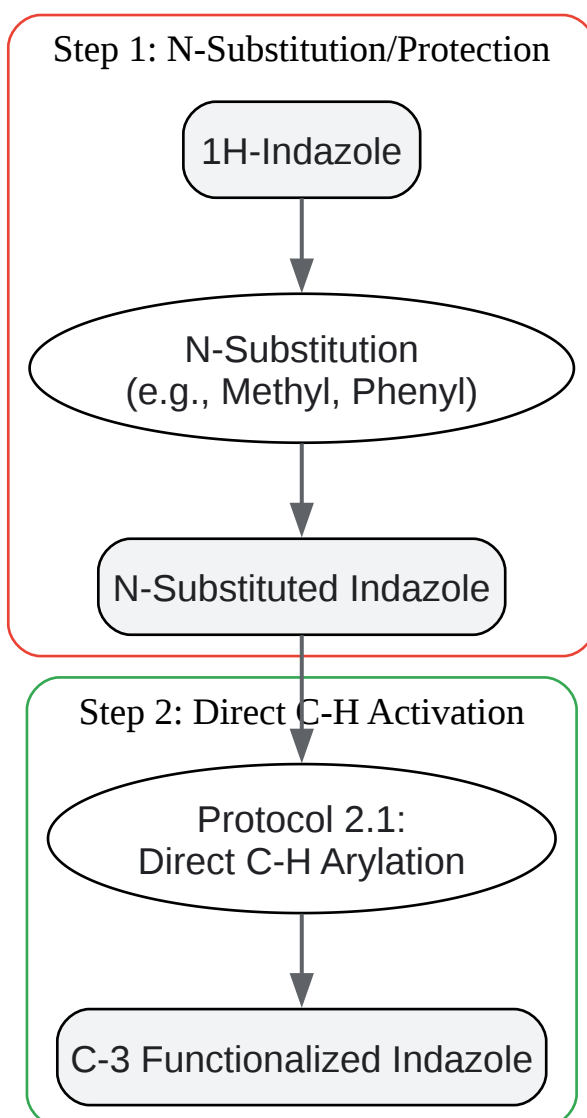
Trustworthiness: The success of the coupling is confirmed by mass spectrometry and NMR analysis, showing the incorporation of the aryl group. The protocol's reliability is demonstrated by its high functional group tolerance.^[4]

Parameter	C-3 Iodination	N-H Boc Protection	Suzuki-Miyaura Coupling
Key Reagents	I ₂ , KOH, DMF	(Boc) ₂ O, TEA, DMAP	Pd catalyst, boronic acid, base
Typical Yield	>95%	>90%	60-95%
Reaction Time	1-2 hours	10-12 hours	0.5-12 hours
Temperature	25 °C	25 °C	80-150 °C
Key Advantage	High regioselectivity	Prevents side reactions	Broad substrate scope

Strategy 2: Direct C-3 C-H Functionalization

Direct C-H functionalization represents a more atom- and step-economical approach by avoiding the need for pre-halogenation of the indazole ring. This strategy typically relies on a transition-metal catalyst to selectively cleave a C-H bond and forge a new bond with a coupling partner.

Logical Flow for Direct C-H Functionalization



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Caption: Workflow for C-3 functionalization via direct C-H activation.

Protocol 2.1: Palladium-Catalyzed Direct C-H Arylation of N-Substituted 1H-Indazoles

Expertise & Experience: This advanced protocol enables the direct coupling of an aryl halide with the C-3 position of an N-substituted 1H-indazole.[5][6] A key challenge in direct C-H activation is controlling regioselectivity and preventing catalyst inhibition by the heterocyclic nitrogen atoms. The use of a 1,10-phenanthroline ligand has been shown to be crucial; it

coordinates strongly to the palladium(II) center, preventing non-productive binding of the indazole's N-2 nitrogen and facilitating the desired C-H activation at the C-3 position.[6][7] This method often requires higher temperatures compared to cross-coupling reactions with pre-functionalized substrates.

Methodology:

- **Reaction Setup:** In a sealable pressure tube, combine the N-substituted 1H-indazole (e.g., 1-methyl-1H-indazole) (1.0 equiv., 0.25 mmol), the aryl halide (iodide or bromide) (1.0 equiv., 0.25 mmol), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.1 equiv., 0.025 mmol), and 1,10-phenanthroline (0.1 equiv., 0.025 mmol).
- **Base and Solvent Addition:** Add a base, such as cesium carbonate (Cs_2CO_3) or potassium carbonate (K_2CO_3) (1.0 equiv., 0.25 mmol), and an anhydrous, high-boiling solvent like toluene or dimethylacetamide (DMA) (1 mL).[6][7]
- **Reaction Conditions:** Securely cap the pressure tube and place it in a preheated oil bath or heating block at 150-160 °C.
- **Reaction Monitoring:** Stir the reaction for 48-72 hours. Monitor the formation of the product by GC-MS or LC-MS.
- **Work-up:** After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
- **Purification:** Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the 3-aryl-1-substituted-1H-indazole.[7]

Trustworthiness: This protocol's robustness has been demonstrated through the synthesis of various C-3 arylated indazoles, including in the total synthesis of natural products like nigellidine hydrobromide.[5][7] The crucial role of the phenanthroline ligand in achieving the desired reactivity and selectivity is a key validation point.[6]

Summary and Outlook

The C-3 functionalization of 1H-indazoles is a cornerstone of modern medicinal chemistry. The choice between a pre-functionalization/cross-coupling strategy and a direct C-H

functionalization approach depends on several factors, including substrate availability, functional group tolerance, and desired scale.

- The cross-coupling pathway is highly reliable and benefits from well-understood reaction mechanisms and a vast library of available building blocks (boronic acids, etc.). The initial iodination step is highly efficient and provides a stable, versatile intermediate.
- The direct C-H functionalization pathway offers a more elegant and sustainable solution, reducing step count and waste generation. While it can require more rigorous optimization of reaction conditions (higher temperatures, specific ligands), it represents the cutting edge of synthetic efficiency.

Future advancements will likely focus on developing milder and more general conditions for direct C-H functionalization, potentially leveraging photoredox or electrochemical methods to avoid high temperatures and expand the scope of accessible transformations at the C-3 position of the 1H-indazole core.

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